3-(2-Furyl)phenethyl bromide
Description
3-(2-Furyl)phenethyl bromide (C₁₂H₁₁BrO) is an organobromine compound featuring a phenethyl backbone substituted with a 2-furyl group at the meta position. This compound is primarily utilized as an alkylating agent in organic synthesis, particularly in the formation of esters, ethers, and heterocyclic derivatives. The furyl group introduces electron-rich aromatic character, influencing its reactivity in nucleophilic substitution reactions compared to non-furyl-substituted analogs .
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-[3-(2-bromoethyl)phenyl]furan |
InChI |
InChI=1S/C12H11BrO/c13-7-6-10-3-1-4-11(9-10)12-5-2-8-14-12/h1-5,8-9H,6-7H2 |
InChI Key |
TVMZMQVCQSBTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenethyl Bromide Derivatives
Phenethyl bromide (C₈H₉Br) serves as a foundational alkylating agent. Substitutions on the phenyl ring or ethyl chain significantly alter reactivity and applications:
- Electronic Effects : The 2-furyl group in this compound donates electron density via resonance, reducing electrophilicity compared to electron-withdrawing substituents like CF₃ (e.g., 2-[4-(trifluoromethyl)phenyl]ethyl bromide) .
- Steric Considerations : The furyl group introduces moderate steric bulk, slowing reaction kinetics relative to unsubstituted phenethyl bromide but improving regioselectivity in coupling reactions .
Phosphonium Bromide Analogs
Triphenylphosphonium bromides are widely used in Wittig reactions and mitochondrial targeting. Structural comparisons include:
Bioactive Esters and Conjugates
3-(2-Furyl)acrylate derivatives, such as monosaccharide esters (e.g., Ia–f), exhibit antifungal and antibacterial activities .
- Comparison with Menthyl Esters: Menthyloxycarbonyl monosaccharide esters (e.g., IIe) show higher antibacterial potency than furyl-based esters, suggesting the furyl group may prioritize antifungal over antibacterial effects .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-(2-Furyl)phenethyl bromide, and what reaction conditions are critical for success?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : Use palladium catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) with aryl/alkenyl bromides and organoboron reagents in aqueous toluene. Optimize base selection (e.g., Cs₂CO₃) to achieve yields up to 95% .
- Alkylation Reactions : React phenethyl derivatives with alkyl halides (e.g., benzyl bromide analogs) under phase-transfer catalysis or with K₂CO₃ as a base. Benzylic stabilization in transition states enhances reactivity .
- Critical Conditions : Moisture-sensitive catalysts require anhydrous solvents (e.g., THF). Monitor reaction progress via TLC or GC-MS to prevent over-alkylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR Spectroscopy : Focus on ¹H NMR for furyl proton signals (δ 6.2–7.4 ppm) and benzylic CH₂-Br splitting patterns (δ 3.5–4.5 ppm). ¹³C NMR identifies quaternary carbons adjacent to bromine (δ 30–40 ppm) .
- FTIR/Raman : Track C-Br stretching vibrations (500–600 cm⁻¹) and furan ring C-O-C bands (≈1250 cm⁻¹) to confirm structural integrity .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in palladium-catalyzed reactions when facing contradictory data on catalyst performance?
- Methodology :
- Catalyst Screening : Compare PdCl₂(dppf)·CH₂Cl₂ (yields 49–95%) with Pd/di-1-adamantyl-n-butylphosphine systems. The latter may improve stability in reductive carbonylations .
- Solvent/Base Optimization : Test polar aprotic solvents (DMF, DMSO) with weaker bases (K₃PO₄) to reduce side reactions. Use DoE (Design of Experiments) to identify interactions between variables .
- Data Contradiction Analysis : Reconcile yield disparities by verifying substrate purity (e.g., via GC-MS) and moisture levels in reagents.
Q. What strategies mitigate the compound’s thermal instability during storage and handling?
- Methodology :
- Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C. Add stabilizers (e.g., BHT) to prevent radical degradation .
- Handling : Use cold baths (0–5°C) during synthesis to suppress exothermic decomposition. Conduct DSC analysis to determine decomposition onset temperatures .
Q. How can researchers differentiate this compound from structural analogs in complex mixtures?
- Methodology :
- Chromatography : Employ reverse-phase HPLC with a C18 column and PDA detection (λ = 254 nm). Use mobile phases like MeCN:H₂O (70:30) with 0.1% TFA for peak resolution .
- Mass Spectrometry : Monitor [M+Br]⁻ ions (m/z ≈ 265) via ESI-MS. High-resolution MS (HRMS) distinguishes isotopic patterns from Cl/Br analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
